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Compound of Interest
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1,2-Dilauroyl-sn-glycero-3-

phosphocholine

Cat. No.: B033377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reconstitution of

membrane proteins using 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC). DLPC is a

synthetic phospholipid with short, saturated acyl chains (12:0), making it a valuable tool for

creating stable, fluid lipid bilayers that mimic biological membranes.[1][2][3] Its low phase

transition temperature ensures the membrane remains in a fluid state at typical experimental

temperatures, which is crucial for the proper folding and function of many membrane proteins.

[2]

These protocols cover two primary methods for membrane protein reconstitution: incorporation

into liposomes and assembly into nanodiscs. Both techniques aim to provide a native-like lipid

environment to stabilize membrane proteins for functional and structural studies.[4][5]

Data Presentation: Quantitative Parameters for
Reconstitution
Successful membrane protein reconstitution depends on the careful optimization of several key

parameters. The following tables summarize important quantitative data for detergents and

lipids commonly used in these protocols.

Table 1: Properties of Common Detergents for Membrane Protein Solubilization
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Detergent Abbreviation Type
Critical Micelle
Concentration
(CMC)

Notes

n-Dodecyl-β-D-

maltoside
DDM Non-ionic ~0.15 mM

A gentle and

widely used

detergent for

solubilizing and

stabilizing

membrane

proteins.[6]

n-Octyl-β-D-

glucopyranoside
OG Non-ionic ~20-25 mM

Effective for

many proteins,

but can be

harsher than

DDM.

Cholic acid

sodium salt
CHAPS Zwitterionic ~6-10 mM

A bile salt

derivative often

used for protein

extraction and

reconstitution.

Dodecylphospho

choline
DPC Zwitterionic ~1.0-1.5 mM

Possesses both

a positive and

negative charge

in its headgroup,

making it

effective at

disrupting lipid

bilayers.[7]

Table 2: Biophysical Properties of DLPC
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Property Value Significance

Phase Transition Temperature

(Tm)
~ -1°C

Ensures a fluid membrane at

common experimental

temperatures, which is

important for protein mobility

and function.[2]

Molecular Weight 621.8 g/mol

Important for calculating molar

ratios in reconstitution

experiments.[8]

Headgroup Phosphocholine

Zwitterionic, mimicking the

headgroup of many natural

phospholipids.

Acyl Chains 12:0 (Lauric Acid)

The relatively short chain

length results in thinner, more

fluid bilayers compared to

lipids with longer chains.[2]

Table 3: Recommended Starting Ratios for Reconstitution
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Parameter Recommended Range Rationale

Detergent:Protein Ratio (w/w)

for Solubilization
2:1 - 10:1

A higher ratio is generally

needed for initial solubilization

from the cell membrane.[7]

Lipid-to-Protein Ratio (LPR) for

Liposomes (molar ratio)
50:1 - 500:1

This ratio needs to be

empirically optimized for each

protein to ensure proper

incorporation and function. A

higher ratio may lead to more

stable proteoliposomes.

Protein:MSP:Lipid Ratio for

Nanodiscs (molar ratio)
1:2: (Varies)

The lipid-to-MSP ratio depends

on the MSP variant used. For

MSP1D1, a common ratio is

~1:2:130. This should be

optimized to avoid empty

nanodiscs or aggregates.[9]

Experimental Protocols
Protocol 1: Membrane Protein Reconstitution into DLPC
Liposomes
This protocol describes a detergent-mediated method for reconstituting a purified membrane

protein into pre-formed DLPC liposomes. The general workflow involves preparing liposomes,

solubilizing the protein, mixing the components, and removing the detergent to allow for the

spontaneous insertion of the protein into the lipid bilayer.[10]

Materials:

DLPC (1,2-dilauroyl-sn-glycero-3-phosphocholine) in chloroform

Purified membrane protein solubilized in a suitable detergent (e.g., DDM)

Reconstitution buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
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Detergent removal system (e.g., Bio-Beads SM-2 or dialysis cassettes with appropriate

MWCO)[11][12]

Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Ultracentrifuge

Procedure:

Liposome Preparation: a. In a round-bottom flask, add the desired amount of DLPC

dissolved in chloroform.[13] b. Remove the chloroform using a rotary evaporator to form a

thin lipid film on the wall of the flask.[13] c. To ensure complete removal of the solvent, place

the flask under a high vacuum for at least 2 hours.[13] d. Hydrate the lipid film with the

reconstitution buffer to a final lipid concentration of 10-20 mg/mL. Vortex the flask vigorously

to create a suspension of multilamellar vesicles (MLVs).[13] e. For unilamellar vesicles,

subject the MLV suspension to several freeze-thaw cycles (5-10 cycles) using liquid nitrogen

and a warm water bath.[13] f. Extrude the liposome suspension 11-21 times through a

polycarbonate membrane of the desired pore size (e.g., 100 nm) to create large unilamellar

vesicles (LUVs). The resulting solution should appear translucent.[13]

Mixing of Protein and Lipids: a. In a microcentrifuge tube, combine the purified, detergent-

solubilized membrane protein with the pre-formed DLPC liposomes at the desired lipid-to-

protein molar ratio (LPR).[13] The optimal LPR should be determined empirically for each

protein. b. Gently mix and incubate the mixture for 1 hour at 4°C to allow for the interaction

between the protein-detergent micelles and the liposomes.

Detergent Removal: a. Dialysis Method: i. Transfer the protein-lipid-detergent mixture into a

dialysis cassette (e.g., 6-8 kDa MWCO).[14] ii. Place the dialysis cassette in a large volume

of detergent-free reconstitution buffer (e.g., 1-2 Liters) at 4°C.[13] iii. Perform several buffer

changes over 48-72 hours to ensure the complete removal of the detergent. For example,

change the buffer after 4, 12, 24, and 48 hours.[13] b. Bio-Beads Method: i. Add prepared

Bio-Beads (adsorbent polystyrene beads) to the mixture at a concentration of ~20 mg per

500 µL of solution.[11] ii. Incubate on a rocker at 4°C. Perform successive additions of fresh

Bio-Beads over several hours to gradually remove the detergent.[11]
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Characterization of Proteoliposomes: a. After detergent removal, harvest the

proteoliposomes by ultracentrifugation (e.g., at 228,000 x g for 1.5-2 hours).[14] b.

Resuspend the proteoliposome pellet in the desired buffer for downstream applications. c.

The functionality of the reconstituted protein should be assessed using an appropriate

activity assay.[15][16]
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Liposome Preparation

Reconstitution
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Workflow for membrane protein reconstitution into DLPC liposomes.
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Protocol 2: Membrane Protein Reconstitution into DLPC
Nanodiscs
Nanodiscs provide a more defined and soluble membrane mimetic system compared to

liposomes, making them highly suitable for various biophysical and structural studies.[4][17]

This protocol outlines the self-assembly of a membrane protein into DLPC nanodiscs using a

Membrane Scaffold Protein (MSP).[18]

Materials:

DLPC in chloroform

Purified membrane protein solubilized in a suitable detergent

Purified Membrane Scaffold Protein (MSP), e.g., MSP1D1

Assembly buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)

Detergent for solubilization (e.g., DDM or sodium cholate)

Bio-Beads SM-2

Gel filtration chromatography system

Procedure:

Preparation of Components: a. Prepare a stock solution of DLPC in assembly buffer

containing a detergent like sodium cholate. The lipids should be fully solubilized. b. The

purified membrane protein should be in a buffer containing a suitable detergent above its

CMC. c. The purified MSP should be in a detergent-free buffer.

Nanodisc Assembly: a. In a microcentrifuge tube, combine the solubilized membrane protein,

MSP, and solubilized DLPC at the desired molar ratio. A common starting ratio for MSP1D1

is 1 (protein) : 2 (MSP) : 130 (DLPC), but this should be optimized.[9] b. Incubate the mixture

for 1-2 hours at a temperature slightly above the phase transition temperature of DLPC

(room temperature is generally suitable).[9]
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Detergent Removal and Self-Assembly: a. Initiate the self-assembly by adding Bio-Beads to

the mixture (~20 mg per 100 µL of sample) to remove the detergent.[9][19] b. Incubate

overnight on a rocking table at 4°C.[19] This slow removal of detergent drives the formation

of nanodiscs.

Purification of Assembled Nanodiscs: a. Remove the Bio-Beads by allowing them to settle

and carefully pipetting off the supernatant. b. Clarify the solution by ultracentrifugation (e.g.,

at 100,000 x g for 20 min) to remove any large aggregates.[19] c. Purify the assembled

nanodiscs from empty nanodiscs and unincorporated protein using gel filtration

chromatography. The nanodiscs containing the membrane protein will elute earlier than

empty nanodiscs.

Characterization: a. Analyze the purified fractions by SDS-PAGE to confirm the presence of

both the membrane protein and MSP. b. The homogeneity and size of the nanodiscs can be

assessed by techniques such as native gel electrophoresis or dynamic light scattering. c.

Perform functional assays to ensure the reconstituted protein is active.
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Workflow for membrane protein reconstitution into DLPC nanodiscs.

Signaling Pathways and Logical Relationships
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The reconstitution process itself does not involve a biological signaling pathway, but the logical

flow of the experimental procedure is critical for success. The diagrams above illustrate these

workflows. The fundamental principle is the transition from a detergent-solubilized state to a

lipid bilayer-integrated state, driven by the removal of detergent. This process is governed by

the hydrophobic interactions between the protein's transmembrane domains, the lipid acyl

chains, and the detergent molecules. The choice of detergent and the method of its removal

are crucial for maintaining the native structure and function of the protein.[14][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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